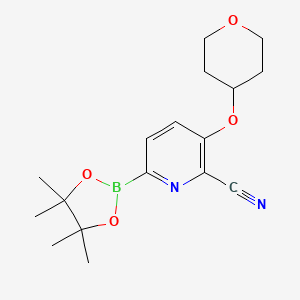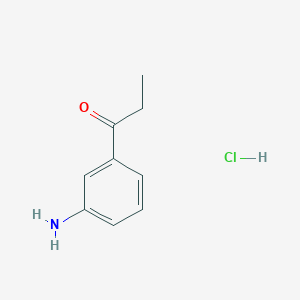
3'-Aminopropiophenone hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Aminopropiophenone hydrochloride is a chemical compound with the molecular formula C9H11NO·HClThis compound is a crystalline powder that is typically yellow in color . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3’-Aminopropiophenone hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for a couple of hours, followed by filtration and crystallization to obtain the product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Analyse Chemischer Reaktionen
3’-Aminopropiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’-Aminopropiophenone hydrochloride is utilized in a wide range of scientific research fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological effects and interactions with biological systems. The compound is also used in forensic science for the detection of certain narcotic substances .
Wirkmechanismus
The mechanism of action of 3’-Aminopropiophenone hydrochloride involves its interaction with various molecular targets and pathways. It has been found to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system. This leads to its stimulant effects, similar to other compounds in the cathinone family .
Vergleich Mit ähnlichen Verbindungen
3’-Aminopropiophenone hydrochloride is similar to other compounds in the cathinone family, such as cathinone and methcathinone. These compounds share a similar chemical structure and exhibit comparable stimulant effects.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
1-(3-aminophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H |
InChI-Schlüssel |
NBCXSPHXXGJQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


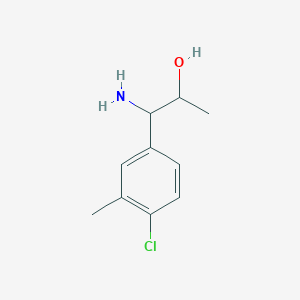

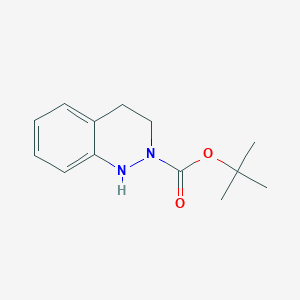

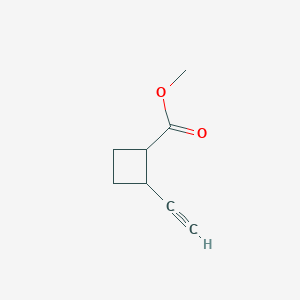
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)



![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)

![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
